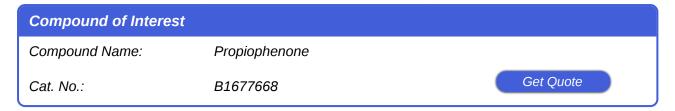


Propiophenone: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

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An In-depth Overview of its Synonyms, Properties, Synthesis, and Biological Significance

Propiophenone, a versatile aromatic ketone, serves as a crucial building block in organic synthesis, particularly in the pharmaceutical and fragrance industries. This technical guide provides a detailed exploration of its nomenclature, physicochemical properties, synthesis protocols, and its role in drug development, tailored for researchers, scientists, and professionals in the field.

Nomenclature and Identification

Propiophenone is known by several alternative names and chemical identifiers, which are essential for accurate identification in literature and chemical databases.

Table 1: Synonyms and Identifiers for Propiophenone



Category	Identifier
IUPAC Name	1-Phenylpropan-1-one[1][2][3][4]
Common Synonyms	Ethyl phenyl ketone[1][2][5][6][7][8], Propionylbenzene[2][6][8], Benzoylethane[1][8]
CAS Number	93-55-0[1][2][5][7][9][10]
EC Number	202-257-6[5][8][10]
ChEBI ID	CHEBI:425902[1][8]
PubChem CID	7148[1][8]
InChI	InChl=1S/C9H10O/c1-2-9(10)8-6-4-3-5-7-8/h3-7H,2H2,1H3[1]
SMILES	CCC(=O)c1ccccc1[1]

Physicochemical Properties

Understanding the physical and chemical properties of **propiophenone** is fundamental for its application in experimental settings.

Table 2: Physicochemical Data of Propiophenone



Property	Value
Molecular Formula	C ₉ H ₁₀ O[1][9][11]
Molar Mass	134.18 g/mol [1][4][5][6][10][11][12]
Appearance	Colorless to light yellow liquid or low-melting solid[1][6][9][11]
Odor	Strong, floral, reminiscent of hawthorn and lilac[11][13]
Melting Point	17-21 °C[1][6][11][12]
Boiling Point	218 °C at 760 mmHg[1][6][11][13]
Density	Approximately 1.01 g/cm³ at 20°C[1][6][11][12]
Solubility in Water	Practically insoluble (approx. 0.2% at 20°C)[1][6] [8][11]
Solubility in Organic Solvents	Miscible with ethanol, ether, benzene, and chloroform[1][6][8][11]
Flash Point	85-99 °C (closed cup)[6][10][13]
Refractive Index	~1.527 at 20°C[11][13][14]

Synthesis of Propiophenone: Experimental Protocols

Propiophenone is commonly synthesized via two primary methods: Friedel-Crafts acylation and the ketonization of carboxylic acids.

Friedel-Crafts Acylation of Benzene

This is the most common laboratory and industrial method for preparing **propiophenone**.[1] [11]

Protocol:



- Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl fumes), suspend anhydrous aluminum chloride (AlCl₃) in an excess of dry benzene which serves as both reactant and solvent.
- Acylation: Cool the stirred suspension in an ice bath. Add propionyl chloride dropwise from the dropping funnel at a rate that maintains the reaction temperature below 10°C.
- Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for a few hours until the evolution of HCl gas ceases.
- Work-up: Carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
- Extraction: Separate the organic layer. Wash the organic layer successively with water, 5% sodium bicarbonate solution, and again with water.
- Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Remove the benzene by distillation. The resulting crude **propiophenone** can be purified by vacuum distillation.

Ketonization of Benzoic Acid and Propionic Acid

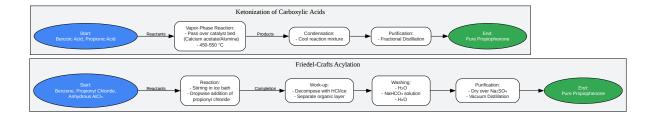
A commercial method involves the high-temperature, catalytic reaction of benzoic acid and propionic acid.[1]

Protocol:

- Catalyst Bed Preparation: A fixed-bed reactor is packed with a catalyst, typically a mixture of calcium acetate and alumina.
- Vapor-Phase Reaction: A gaseous mixture of benzoic acid and propionic acid is passed over the heated catalyst bed, maintained at a temperature of 450–550 °C.[1]
- Product Condensation: The reaction products, including propiophenone, carbon dioxide, and water, are passed through a condenser to liquefy the organic components.[1]



Purification: The condensed liquid is then subjected to fractional distillation to separate
 propiophenone from byproducts such as diethyl ketone and unreacted starting materials.
 [15]



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Fig. 1: Experimental workflows for the synthesis of **propiophenone**.

Role in Drug Development and Organic Synthesis

Propiophenone is a valuable intermediate in the synthesis of a wide range of pharmaceuticals and other organic compounds.[6][7][11][16][17] Its ketone functional group allows for various chemical transformations, making it a versatile precursor.

Key Applications:

- Pharmaceutical Intermediates: It is a precursor for synthesizing pharmaceuticals such as:
 - Phenmetrazine and Phendimetrazine: Appetite suppressants.[1]
 - Propoxyphene: An opioid analgesic.[1]
 - Bupropion: An antidepressant of the aminoketone class.[6]

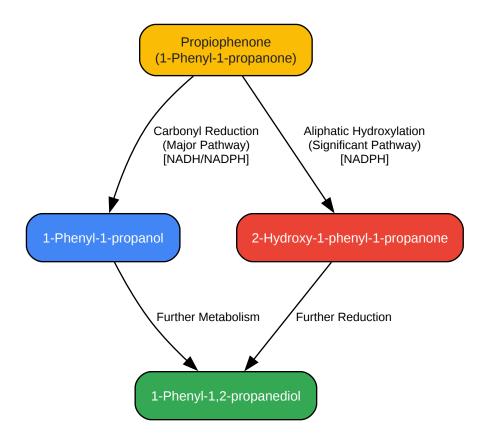


- Cathinone and Methcathinone: Stimulants.[6][17]
- Ephedrine and Pseudoephedrine: Decongestants and stimulants.[1][13][18]
- Fragrance Industry: Due to its pleasant, floral scent, it is used in small amounts in perfume compositions for scents like lilac, hawthorn, and wisteria.[6][11][14]
- Organic Synthesis: It serves as a starting material for the synthesis of aryl alkenes, such as phenylpropanoids.[2][6][7]

Metabolic Pathways

In biological systems, **propiophenone** undergoes metabolic transformations, primarily through reduction and hydroxylation. In vitro studies using rat and rabbit liver homogenates have elucidated the major metabolic routes.[19]

The primary metabolic pathway is the reduction of the ketone group to form the corresponding alcohol, 1-phenyl-1-propanol.[19] A secondary pathway involves the aliphatic hydroxylation of the ethyl side chain to produce 2-hydroxy-1-phenyl-1-propanone.[19] These metabolites can be further processed in the body.





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Fig. 2: In vitro metabolic pathway of **propiophenone**.

Analytical Methods

The characterization and purity assessment of **propiophenone** are crucial for its use in research and manufacturing. A combination of chromatographic and spectroscopic techniques is typically employed.

Table 3: Analytical Techniques for **Propiophenone** Characterization

Technique	Purpose
High-Performance Liquid Chromatography (HPLC)	Purity assessment and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)	Identification, purity assessment, and analysis of volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy	Structural elucidation and confirmation.
Infrared (IR) Spectroscopy	Identification of functional groups (e.g., carbonyl group, aromatic ring).
Ultraviolet-Visible (UV-Vis) Spectroscopy	Quantitative analysis and study of electronic transitions.[13]

Conclusion

Propiophenone is a chemical compound of significant interest to the scientific and industrial communities, particularly in drug discovery and development. Its well-defined chemical properties, established synthesis routes, and versatile reactivity make it an indispensable intermediate. A thorough understanding of its nomenclature, physicochemical characteristics, and metabolic fate is essential for its effective and safe application in research and manufacturing.



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References

- 1. Propiophenone Wikipedia [en.wikipedia.org]
- 2. veeprho.com [veeprho.com]
- 3. IUPAC name of propiophenone is: [cdquestions.com]
- 4. degruyterbrill.com [degruyterbrill.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. manavchem.com [manavchem.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. 1-Phenyl-1-propanone | C9H10O | CID 7148 PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CAS 93-55-0: Propiophenone | CymitQuimica [cymitquimica.com]
- 10. 苯丙酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 11. grokipedia.com [grokipedia.com]
- 12. Propiophenone for synthesis 93-55-0 [sigmaaldrich.com]
- 13. Propiophenone [drugfuture.com]
- 14. propiophenone, 93-55-0 [thegoodscentscompany.com]
- 15. EP0008464B1 Production of propiophenone Google Patents [patents.google.com]
- 16. CheMondis Marketplace [chemondis.com]
- 17. Propiophenone Global Market Insights 2025, Analysis and Forecast to 2030, by Manufacturers, Regions, Technology, Application [researchandmarkets.com]
- 18. bocsci.com [bocsci.com]
- 19. The effects of cofactor and species differences on the in vitro metabolism of propiophenone and phenylacetone PubMed [pubmed.ncbi.nlm.nih.gov]
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